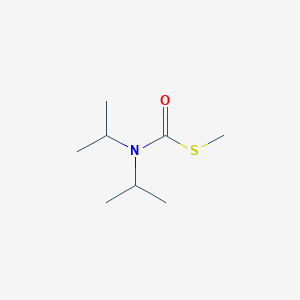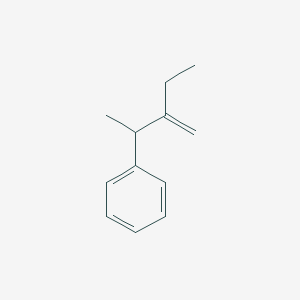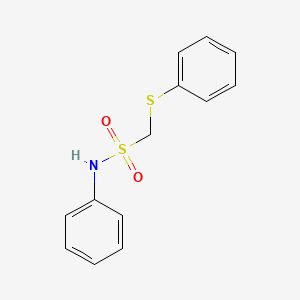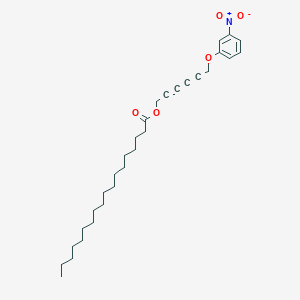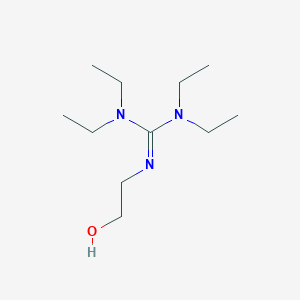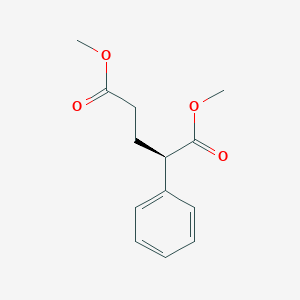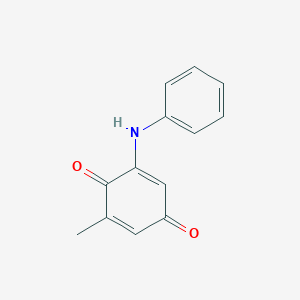
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is an organic compound with the molecular formula C16H18 It is a derivative of fluorene, characterized by the presence of three methyl groups and a partially hydrogenated fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can further reduce the dihydro-fluorene core to a fully saturated fluorene derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,9,9-trimethyl-4,9-dihydro-1H-fluorenone.
Reduction: Formation of 1,9,9-trimethyl-fluorene.
Substitution: Formation of halogenated derivatives like this compound-2-bromide.
Wissenschaftliche Forschungsanwendungen
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound, lacking the methyl groups and partial hydrogenation.
1,3,9-Trimethyl-3,9-dihydro-1H-purine-2,6-dione: Another methylated derivative with different core structure and properties.
Uniqueness
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is unique due to its specific methylation pattern and partially hydrogenated core, which confer distinct chemical and physical properties. These features make it valuable for specialized applications where other fluorene derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
59247-40-4 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1,9,9-trimethyl-1,4-dihydrofluorene |
InChI |
InChI=1S/C16H18/c1-11-7-6-9-13-12-8-4-5-10-14(12)16(2,3)15(11)13/h4-8,10-11H,9H2,1-3H3 |
InChI-Schlüssel |
GBEYOVLNKBSKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CCC2=C1C(C3=CC=CC=C23)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
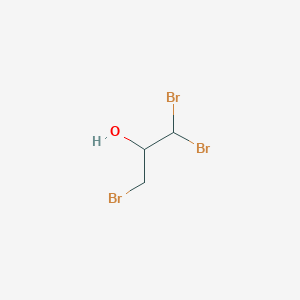
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
